Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a thiophene ring, and difluorophenyl and methyl groups
Preparation Methods
The synthesis of Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a thiophene boronic acid with a halogenated quinoline derivative.
Addition of the Difluorophenyl Group: The difluorophenyl group can be added through a Friedel-Crafts acylation reaction, using a difluorobenzoyl chloride and a Lewis acid catalyst.
Methylation and Esterification: The final steps involve methylation and esterification reactions to introduce the methyl and ester groups, respectively.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors (GPCRs) . The exact mechanism depends on the specific application and the biological target.
Comparison with Similar Compounds
Methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial drugs, share the quinoline core but differ in their substituents and overall structure.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, which are used in organic synthesis and material science, share the thiophene ring but differ in their functional groups.
Difluorophenyl Compounds: Compounds like 3,4-difluorophenylacetic acid and 3,4-difluorophenylalanine, which are used in medicinal chemistry, share the difluorophenyl group but differ in their overall structure and applications.
The uniqueness of this compound lies in its combination of these structural motifs, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO3S/c1-11-19(22(27)28-2)20(12-5-6-14(23)15(24)8-12)21-16(25-11)9-13(10-17(21)26)18-4-3-7-29-18/h3-8,13,20,25H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYXGLQGJURRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387571 |
Source
|
Record name | ST50019276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6370-98-5 |
Source
|
Record name | ST50019276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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